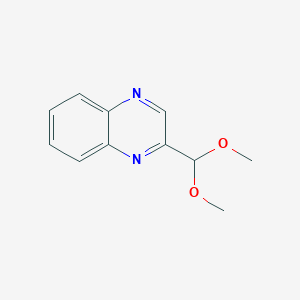

2-(Dimethoxymethyl)quinoxaline

説明

Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Chemical Research

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. mdpi.comnih.gov These nitrogen-containing heterocyclic compounds are integral to the development of therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological properties, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal activities. mdpi.comsapub.orgnih.gov The unique physicochemical properties of the quinoxaline core allow for extensive modifications, making it a versatile building block for designing new drugs. mtieat.orgnih.gov

Beyond pharmaceuticals, quinoxaline derivatives are also significant in materials science, finding applications in the creation of electroluminescent materials, organic semiconductors, and corrosion inhibitors. ipp.ptrasayanjournal.co.in The inherent aromaticity and the presence of nitrogen atoms in the pyrazine (B50134) ring contribute to their unique electronic and photophysical properties. mtieat.org The continuous exploration of quinoxaline chemistry is driven by the potential to discover novel compounds with enhanced or specific functionalities for a wide array of scientific and industrial applications. ipp.ptmtieat.org

Overview of Quinoxaline Derivatives in Synthetic Organic Chemistry

The synthesis of quinoxaline derivatives is a well-established field in organic chemistry, with both classical and modern methods being employed. The most common and traditional method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. ipp.ptmtieat.orgsapub.org This straightforward approach has been adapted and refined over the years to improve yields and accommodate a variety of substituents. mtieat.org

Modern synthetic strategies have expanded the toolkit for chemists, utilizing transition metal-catalyzed cross-coupling reactions, C-H amination, and multicomponent reactions to construct the quinoxaline core with high efficiency and regioselectivity. mtieat.org These advanced methods allow for the introduction of diverse functional groups onto the quinoxaline scaffold, which is crucial for tuning the properties of the final molecule. rasayanjournal.co.in

Quinoxaline derivatives undergo a range of chemical transformations, including oxidation, nitration, alkylation, and substitution reactions, which further highlights their versatility as synthetic intermediates. sapub.org For instance, the nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides, which not only alters the electronic properties of the ring but also provides a handle for further functionalization. mdpi.com The reactivity of the quinoxaline system allows chemists to build complex molecular architectures from a relatively simple starting point. byu.edu

Specific Research Focus on the 2-(Dimethoxymethyl)quinoxaline Moiety

Within the vast family of quinoxaline derivatives, this compound holds a specific role, primarily as a synthetic intermediate. This compound contains a dimethoxymethyl group, which is a protected form of a formyl (aldehyde) group, at the 2-position of the quinoxaline ring.

The synthesis of substituted this compound is often achieved through the reaction of a substituted benzofuroxan (B160326) with pyruvic aldehyde dimethyl acetal (B89532) in the presence of a catalyst like pyrrolidine (B122466). nih.gov Another synthetic route involves the direct cross-coupling of quinoxalines with methanol (B129727) mediated by K₂S₂O₈, which leads to the formation of 2-quinoxalinyl carbaldehyde dimethyl acetals. lookchem.com

The primary utility of this compound in research is its role as a precursor to 2-quinoxalinecarboxaldehyde. The dimethoxymethyl group (an acetal) is readily hydrolyzed under acidic conditions (e.g., using 6M HCl) to yield the corresponding aldehyde. nih.gov This transformation is a key step in the synthesis of more complex quinoxaline derivatives, as the aldehyde functional group can participate in a wide variety of subsequent reactions, such as the formation of imines and the synthesis of thiazolidinone-containing quinoxalines. nih.govresearchgate.net

While much of the biological research in this area has focused on the 1,4-dioxide derivative of this compound, this compound itself is a valuable tool for organic chemists, enabling the construction of elaborate molecules built upon the versatile quinoxaline scaffold. nih.govsmolecule.com

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound 1,4-dioxide | C₁₁H₁₂N₂O₄ | 236.22 | White crystalline solid | 32065-66-0 |

| 2-(Dimethoxymethyl)-3-(4-fluorophenyl)quinoxaline | C₁₇H₁₅FN₂O₂ | 298.317 | N/A | 1420295-62-0 |

| Quinoxaline | C₈H₆N₂ | 130.15 | White crystalline solid | 91-19-0 |

| 2-Quinoxalinecarboxaldehyde | C₉H₆N₂O | 158.16 | N/A | 1593-08-4 |

Data sourced from multiple chemical databases and research articles. lookchem.comsmolecule.comrsc.orgchemsrc.com

Structure

3D Structure

特性

CAS番号 |

434318-22-6 |

|---|---|

分子式 |

C11H12N2O2 |

分子量 |

204.22 g/mol |

IUPAC名 |

2-(dimethoxymethyl)quinoxaline |

InChI |

InChI=1S/C11H12N2O2/c1-14-11(15-2)10-7-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3 |

InChIキー |

AZPYYYMRJDNUMX-UHFFFAOYSA-N |

正規SMILES |

COC(C1=NC2=CC=CC=C2N=C1)OC |

製品の起源 |

United States |

Synthetic Methodologies for 2 Dimethoxymethyl Quinoxaline

Traditional Condensation Reactions of o-Phenylenediamines with Dicarbonyl Compounds

The most fundamental and widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. rsc.orgresearchgate.net This reaction is versatile and can be applied to a wide range of substituted diamines and dicarbonyl compounds to produce a diverse library of quinoxaline (B1680401) derivatives. rsc.org The reaction typically proceeds by a double condensation, forming the pyrazine (B50134) ring fused to the benzene (B151609) ring. Various catalysts, including acids, can be used to promote the condensation. researchgate.net

Table 2: Examples of Traditional Quinoxaline Synthesis

| o-Phenylenediamine Derivative | Dicarbonyl Compound | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| o-Phenylenediamine | Isatin (B1672199) derivatives | Water, Microwave irradiation | Quinoxaline derivatives | bhu.ac.in |

| Benzene-1,2-diamine | Benzil (B1666583) | Acidic alumina, Solvent-free, Microwave | 2,3-Diphenylquinoxaline | researchgate.net |

| o-Phenylenediamine | Ketones | Silver nitrate, Solvent-free | 2,3-Dihydro-1H-1,5-benzadiazepines (related structures) | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pre-formed quinoxaline rings, particularly those bearing halogen atoms at activated positions. arabjchem.org The nitrogen atoms in the quinoxaline ring are electron-withdrawing, which activates halogens at the C2 and C3 positions for displacement by nucleophiles. arabjchem.orgmdpi.com 2,3-Dichloroquinoxaline is a common and versatile building block for this purpose, allowing for sequential substitution with different nucleophiles such as amines, thiols, and alkoxides to create a variety of disubstituted quinoxalines. arabjchem.orgmdpi.comrasayanjournal.co.in

This strategy is valuable because it allows for the introduction of diverse functional groups onto the quinoxaline core under relatively mild conditions, often without the need for metal catalysts. arabjchem.org

Table 3: SNAr Reactions on Halogenated Quinoxalines

| Halogenated Quinoxaline | Nucleophile | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 2,3-Dichloroquinoxaline | (S)-amine, then a thiolate anion | Sequential addition | Racemic quinoxaline thioethers and sulfones | mdpi.com |

| 2,3-Dichloroquinoxaline | Various nucleophiles | - | C-O, C-N, and C-S bond formation at C2/C3 | arabjchem.org |

| 2,6-Dichloroquinoxaline | Alcohols, thiols, amines | Phase Transfer Catalyst (TEBAC) | 2-Substituted-6-chloroquinoxalines | rasayanjournal.co.in |

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has significantly advanced the synthesis of quinoxaline derivatives. nih.govudayton.edu Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. bhu.ac.inresearchgate.netnih.gov Many of these protocols are also performed under solvent-free conditions, aligning with the principles of green chemistry. bhu.ac.inresearchgate.net

This technique has been successfully applied to the classical condensation reaction of o-phenylenediamines with dicarbonyl compounds, as well as to SNAr reactions. nih.govudayton.edu For instance, the synthesis of quinoxalines from o-phenylenediamine and isatin derivatives can be achieved in good yields with short reaction times under microwave irradiation in water. bhu.ac.in Similarly, SNAr reactions on halogenated quinoxalines that would otherwise require long reaction times can be completed in minutes using microwave heating. udayton.edu

Table 4: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Conditions | Advantages | Reference(s) |

|---|---|---|---|

| 6-substituted o-phenylenediamines + dicarbonyls | Solvent-free, catalyst-free, microwave irradiation | Good yields, short reaction times | nih.gov |

| 1-(2-bromo-phenyl)-1H-indole + amines | CuI-catalyzed, microwave irradiation | Good to excellent yields (83–97%), short times (45–60 min) | nih.gov |

| Isatin derivatives + o-phenylenediamine | Water, microwave irradiation | Environmentally friendly, high yields, no catalyst | bhu.ac.in |

| Benzil + 1,2-diamines | Mineral supports (acidic alumina), solvent-free, microwave | Rapid (3 min), high yields (80-86%) | researchgate.net |

Organocatalytic and Metal-Catalyzed Approaches

The synthesis of the quinoxaline scaffold, including derivatives like 2-(Dimethoxymethyl)quinoxaline, has been significantly advanced by the development of organocatalytic and metal-catalyzed methods. These approaches offer improvements in yield, selectivity, and reaction conditions over traditional methods.

Organocatalytic Synthesis: Organocatalysis provides a metal-free alternative, reducing the risk of toxic metal contamination in the final product. A notable example is the synthesis of this compound 1,4-dioxide, a closely related analogue, which utilizes pyrrolidine (B122466) as a catalyst. nih.govfrontiersin.org In this procedure, a substituted benzofuroxan (B160326) reacts with pyruvic aldehyde dimethyl acetal (B89532) in DMF, with pyrrolidine added dropwise to catalyze the reaction. nih.govfrontiersin.org

Other organocatalysts have proven effective for the general synthesis of quinoxaline derivatives. Camphorsulfonic acid (CSA), an inexpensive and recyclable organocatalyst, facilitates the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol (B145695) at room temperature, offering high yields and operational simplicity. ijrar.org Similarly, ammonium (B1175870) bifluoride has been used to catalyze the reaction between 1,2-arylenediamines and 1,2-dicarbonyl compounds. nih.govresearchgate.net

Metal-Catalyzed Synthesis: A wide array of metal catalysts has been employed to synthesize quinoxalines, often providing high efficiency and broad substrate scope. rsc.org These catalysts can be either homogeneous or heterogeneous. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.

Examples of metal catalysts used in quinoxaline synthesis include:

Zirconium Phosphate (B84403) (ZrP): Used as a heterogeneous catalyst in water, ZrP efficiently catalyzes the condensation of benzil with 1,2-diamines, with the catalyst being reusable for up to five cycles. researchgate.net

Fe/Al-MCM-41: This heterogeneous catalyst is effective for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds under ambient conditions, offering good yields and recyclability. scispace.com

Palladium (Pd) Complexes: A Pd/PTABS system has been developed for the efficient coupling of chloroheteroarenes with thiols at mild temperatures. researchgate.net Pd(OAc)₂ has also been reported as an effective catalyst. ijrar.orgscispace.com

Copper (Cu) Catalysts: CuSO₄·5H₂O is a simple and effective catalyst for quinoxaline synthesis. ijrar.org More complex copper-catalyzed cascade cycloaminations have also been developed. raco.cat

Manganese (Mn) Catalysts: Various manganese compounds, including MnO₂, MnCl₂, and magnetically recyclable MnFe₂O₄ nanoparticles, have been used to catalyze the formation of quinoxalines. ijrar.orgchim.it

Other Metals: Catalysts based on ruthenium, cerium, indium, ytterbium, bismuth, and cobalt have all been successfully applied to the synthesis of quinoxaline derivatives. ijrar.orgresearchgate.netchim.itacademie-sciences.fracgpubs.orglookchem.comresearchgate.net A Schiff base dioxomolybdenum(VI) complex has also been shown to be an effective catalyst. raco.cat

| Catalyst Type | Specific Catalyst | Key Features | Source |

|---|---|---|---|

| Organocatalyst | Pyrrolidine | Used for synthesis of this compound 1,4-dioxide. | nih.govfrontiersin.org |

| Organocatalyst | Camphorsulfonic Acid (CSA) | Metal-free, recyclable, works at room temperature in ethanol. | ijrar.org |

| Metal-Catalyst (Heterogeneous) | Zirconium Phosphate (ZrP) | Highly efficient in water, reusable. | researchgate.net |

| Metal-Catalyst (Heterogeneous) | Fe/Al-MCM-41 | Recyclable, works under ambient conditions. | scispace.com |

| Metal-Catalyst (Heterogeneous) | Nanozeolite Clinoptilolite | Heterogeneous catalyst for condensation reactions. | chim.it |

| Metal-Catalyst (Homogeneous) | Schiff base dioxomolybdenum(VI) complex | Effective for one-pot synthesis from benzoins and 1,2-diamines. | raco.cat |

One-Pot Synthesis and Green Chemistry Methodologies

In line with the increasing demand for sustainable chemical processes, one-pot and green chemistry approaches for the synthesis of this compound and its analogues are gaining prominence. These methods aim to reduce waste, energy consumption, and the use of hazardous materials. ijirt.org

One-Pot Synthesis: One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. Several one-pot protocols for quinoxaline synthesis have been developed.

A novel method uses dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a reactant to produce N-heterocycle-fused quinoxalines in moderate to excellent yields. nih.gov

Triiodoisocyanuric acid (TICA) has been used to control a one-pot reaction starting from styrenes and o-phenylenediamine, which proceeds through an α-bromo ketone intermediate. acgpubs.org

A Schiff base dioxomolybdenum(VI) complex catalyzes an efficient one-pot condensation of benzoins and 1,2-diamines. raco.cat

Green Chemistry Methodologies: The principles of green chemistry are being actively applied to quinoxaline synthesis to create more environmentally benign processes. researchgate.net Key areas of focus include the use of green solvents, reusable catalysts, and energy-efficient reaction conditions.

Green Solvents: Water and ethanol are favored green solvents. ijirt.org The use of water with a zirconium phosphate catalyst researchgate.net or ethanol with camphorsulfonic acid ijrar.org has been demonstrated to be highly effective. Ionic liquids have also been explored as environmentally friendly reaction media that can sometimes allow for catalyst-free synthesis. nih.govresearchgate.net

Reusable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green quinoxaline synthesis. Examples include cellulose (B213188) sulfuric acid (a biodegradable, solid acid catalyst) academie-sciences.fr, zirconium phosphate researchgate.net, and various functionalized nano-materials like MnFe₂O₄. ijrar.orgchim.it

Energy Efficiency: Microwave irradiation and sonication (ultrasound) are energy-efficient techniques that can dramatically reduce reaction times and often improve yields. ijirt.orgresearchgate.net Microwave-assisted synthesis can accelerate reactions by enabling rapid and uniform heating, minimizing side reactions. researchgate.netudayton.edu

| Green Chemistry Principle | Methodology/Reagent | Advantages | Source |

|---|---|---|---|

| Use of Green Solvents | Water or Ethanol | Reduces use of hazardous organic solvents, environmentally benign. | ijrar.orgresearchgate.netacademie-sciences.fr |

| Use of Green Solvents | Ionic Liquid | Environmentally friendly solvent, can enable catalyst-free reactions. | nih.govresearchgate.net |

| Use of Reusable Catalysts | Cellulose Sulfuric Acid | Biodegradable, recyclable, non-toxic solid acid catalyst. | academie-sciences.fr |

| Use of Reusable Catalysts | Zirconium Phosphate (ZrP) | Heterogeneous catalyst, easily separated and reused. | researchgate.net |

| Energy-Efficient Techniques | Microwave Irradiation | Significantly shortens reaction times, minimizes side reactions, improves yields. | researchgate.netacademie-sciences.frudayton.edu |

| Energy-Efficient Techniques | Sonication (Ultrasound) | Mild conditions, shorter reaction times, high yields. | researchgate.net |

High-Throughput Screening Techniques for Reaction Optimization

To accelerate the discovery of optimal reaction conditions for the synthesis of quinoxaline derivatives, high-throughput screening (HTS) and experimentation (HTE) techniques are being employed. sigmaaldrich.com These methods allow for the rapid, parallel evaluation of numerous reaction parameters, leading to enhanced efficiency and yield.

Microdroplet-Based Screening: A state-of-the-art HTS method utilizes microdroplet reactions coupled with online mass spectrometry (MS). nih.govresearchgate.net In this technique, reactants are mixed in micro-sized droplets, which serve as individual microreactors. The reactions within these droplets are extremely fast, often completing in milliseconds, and yields can be significantly higher than in conventional bulk-phase reactions. nih.govresearchgate.net The output is directly injected into a mass spectrometer, allowing for real-time monitoring and high-throughput screening of various conditions to find the optimal parameters for yield and reaction speed. nih.gov This platform can quickly screen for the effects of solvent composition, reactant flow rate, distance to the MS inlet, and nebulizing gas pressure. nih.govresearchgate.net

Response Surface Methodology (RSM): RSM is a statistical and mathematical technique used for modeling and analyzing problems where a response of interest is influenced by several variables. researchgate.net In the context of quinoxaline synthesis, a Box-Behnken design, a type of RSM, was used to optimize the synthesis using a zirconium phosphate catalyst. researchgate.net This approach systematically investigated the effects of reaction temperature, catalyst amount, and stirring time to identify the conditions that would yield the maximum amount of product. The model showed excellent predictive accuracy, achieving a 97.90% yield under the optimized conditions. researchgate.net

| Technique | Parameters Optimized | Outcome | Source |

|---|---|---|---|

| Microdroplet Reaction with MS | Solvent composition, droplet volume, reaction flow rate, spray voltage, nebulizing gas pressure. | Reaction times shortened to milliseconds; yields improved to over 90%; catalyst-free conditions identified. | nih.govresearchgate.net |

| Response Surface Methodology (RSM) | Reaction temperature, catalyst amount, stirring time. | Achieved 97.90% yield under optimized conditions (0.03 g catalyst, 12 min, 45 °C). | researchgate.net |

Chemical Transformations and Reactivity of the 2 Dimethoxymethyl Quinoxaline Moiety

Reactivity of the Dimethoxymethyl Group within the Quinoxaline (B1680401) Framework

The dimethoxymethyl group, a dimethyl acetal (B89532), primarily serves as a stable precursor to the corresponding aldehyde. Its reactivity is dominated by its deprotection under acidic conditions, which then opens up a vast landscape of subsequent chemical modifications.

The conversion of the dimethoxymethyl acetal to its corresponding aldehyde, 2-quinoxalinecarboxaldehyde, is a fundamental transformation. This reaction is typically achieved through acid-catalyzed hydrolysis. lookchem.comnih.gov The general mechanism for acetal hydrolysis proceeds via protonation of one of the methoxy (B1213986) oxygens, turning it into a good leaving group (methanol). youtube.commasterorganicchemistry.com The departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. Subsequent deprotonation yields a hemiacetal, which undergoes a similar acid-catalyzed sequence to eliminate the second molecule of methanol and form the final aldehyde. youtube.comwikipedia.org

Research has demonstrated this specific conversion for quinoxaline derivatives. For instance, substituted 2-(dimethoxymethyl)quinoxaline-1,4-di-N-oxide can be effectively hydrolyzed to the corresponding 2-quinoxalinecarboxaldehyde-1,4-di-N-oxide by stirring in 6M HCl at 60°C for 12 hours. nih.gov This process is crucial for preparing the aldehyde, which is a key intermediate for the synthesis of various biologically active compounds. nih.govcymitquimica.com

Table 1: Conditions for Hydrolysis of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Not specified | 2-Quinoxalinecarboxaldehyde | lookchem.com |

| Substituted-2-(dimethoxymethyl)-quinoxaline-1,4-di-N-oxide | 6M HCl, 60°C, 12 h | Substituted-2-quinoxalinecarboxaldehyde-1,4-di-N-oxide | nih.gov |

The primary role of the this compound moiety in functional group interconversions is to act as a masked aldehyde. wikipedia.orgfiveable.me Once deprotected via hydrolysis to 2-quinoxalinecarboxaldehyde, this aldehyde becomes a versatile handle for a wide array of transformations. ic.ac.ukscribd.comslideshare.net

The resulting aldehyde can undergo various condensation reactions. For example, it can be reacted with 2-iminothiazolidin-4-one in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid to synthesize 2-(2'-iminothiazolidin-4'-one)-quinoxaline-1,4-di-N-oxide derivatives. nih.gov It can also be converted to its methylhydrazone by reaction with methylhydrazine. molaid.com These transformations highlight the utility of the dimethoxymethyl group as a strategic element in multi-step syntheses, allowing for the late-stage introduction of a reactive aldehyde function.

Table 2: Examples of Functional Group Interconversions from 2-Quinoxalinecarboxaldehyde

| Reactant | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| Substituted-2-quinoxalinecarboxaldehyde-1,4-di-N-oxide | 2-Iminothiazolidin-4-one, Ammonium Acetate, Acetic Acid, Reflux | Thiazolidinone-containing quinoxalines | nih.gov |

| 2-Quinoxalinecarboxaldehyde | Methylhydrazine | 2-Quinoxalinecarboxaldehyde methylhydrazone | molaid.com |

Reaction Mechanisms and Pathways Involving the Quinoxaline Core

The quinoxaline ring itself is an electron-deficient heteroaromatic system, which predisposes it to certain types of reactions, particularly nucleophilic attack. The nature and position of substituents, such as the 2-(dimethoxymethyl) group or its corresponding aldehyde, play a critical role in directing the course of these reactions.

The 2-quinoxalinecarboxaldehyde, derived from this compound, is a valuable precursor in cyclization reactions to build more complex fused heterocyclic systems. The regioselectivity of these annulations is governed by the existing quinoxaline framework. For example, in the synthesis of pyrrolo[3,2-f]quinoxaline derivatives through a three-component reaction, the aldehyde group at the C2 position directs the cyclization, leading to excellent regioselectivity. wiley.com Similarly, the synthesis of thieno[2,3-b]quinoxalines can be achieved through cyclization reactions starting from 2-substituted quinoxalines, where the substituent dictates the final structure. researchgate.net Computational studies on Diels-Alder reactions of quinoxaline quinones have also been used to investigate and model the regioselectivity of cycloadditions. niscpr.res.in

The electron-deficient nature of the pyrazine (B50134) ring in quinoxaline makes it susceptible to nucleophilic attack. rsc.org Nucleophilic substitution of hydrogen (SNH) is a common pathway for the functionalization of the quinoxaline core. up.ac.zamdpi.com For a 2-substituted quinoxaline, the nucleophilic attack typically occurs at the C3 position. mdpi.comdoaj.org

The electronic nature of the substituent at the C2 position significantly influences the reaction's feasibility. The 2-(dimethoxymethyl) group is weakly deactivating. However, upon hydrolysis to the 2-carboxaldehyde group, the situation changes dramatically. The aldehyde is a strong electron-withdrawing group, which further activates the C3 position towards nucleophilic attack, facilitating the formation of 2,3-disubstituted quinoxalines. mdpi.com Theoretical studies have shown that the reaction mechanism involves the initial nucleophilic attack to form a σH-complex, followed by an oxidative rearomatization step to yield the substituted product. up.ac.zamdpi.comresearchgate.net The presence of an N-oxide fragment in the quinoxaline core further increases its reactivity in nucleophilic substitution reactions. mdpi.com

The choice of solvent can have a profound impact on the outcome of reactions involving the quinoxaline moiety, affecting reaction rates and product yields. researchgate.net In the synthesis of quinoxaline derivatives via condensation reactions, studies have compared various solvents. For instance, in the reaction of 1,2-diketones with o-diamines, ethanol (B145695) was found to be a superior solvent to water, resulting in shorter reaction times and higher yields. academie-sciences.fr Another study on the synthesis of 2,3-diketoquinoxaline found that solvents like 1,4-dioxane, ethanol, and DMF provided the highest yields under microwave conditions. omicsonline.orgomicsonline.org These findings suggest that polar aprotic solvents or alcohols are generally effective for transformations involving the quinoxaline scaffold. While specific studies on the solvent effects for reactions of this compound are scarce, these general principles are applicable to its hydrolysis and subsequent reactions, where solvent polarity can influence the stability of charged intermediates and transition states. orientjchem.orgresearchgate.net

Table 3: Effect of Solvent on Quinoxaline Synthesis

| Reaction | Solvent | Observation | Reference |

|---|---|---|---|

| Condensation of benzil (B1666583) and benzene-1,2-diamine | Ethanol | Higher yield, shorter reaction time | academie-sciences.fr |

| Water | Lower yield, longer reaction time | ||

| Synthesis of 2,3-Diketoquinoxaline (Microwave) | 1,4-Dioxane | High Yield | omicsonline.org |

| Ethanol | High Yield | ||

| DMF | High Yield |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Dimethoxymethyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and environment of atoms within a molecule.

Proton (¹H) NMR Analysis for Proton Environment Mapping

Proton NMR (¹H NMR) spectroscopy is instrumental in mapping the proton environments within 2-(Dimethoxymethyl)quinoxaline. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing key information about its position in the molecule. cognitoedu.org In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons of the quinoxaline (B1680401) ring and the aliphatic protons of the dimethoxymethyl group.

The protons on the quinoxaline ring typically appear in the downfield region (δ 7.5-8.2 ppm) due to the deshielding effect of the aromatic system. nih.govnih.gov The specific chemical shifts and coupling patterns of these protons (H-3, H-5, H-6, H-7, H-8) allow for their unambiguous assignment. For instance, the proton at the 3-position often appears as a singlet, while the protons on the benzo-ring exhibit characteristic multiplet patterns due to spin-spin coupling.

The protons of the dimethoxymethyl group are found in the upfield region. The methoxy (B1213986) protons (-OCH₃) typically present as a sharp singlet, while the methine proton (-CH) also gives rise to a singlet. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoxaline Aromatic-H | 7.5 - 8.2 | Multiplet |

| Methine-H | 5.6 - 5.8 | Singlet |

| Methoxy-H | 3.3 - 3.5 | Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. libretexts.org

The carbon atoms of the quinoxaline ring resonate at lower field (typically δ 120-160 ppm) due to their sp² hybridization and the influence of the nitrogen heteroatoms. nih.govniscpr.res.in The carbons directly bonded to nitrogen (C-2 and C-3) are generally found at the lower end of this range. The carbons of the dimethoxymethyl group appear at higher field. The methoxy carbons (-OCH₃) are typically observed around δ 50-60 ppm, while the acetal (B89532) carbon (-CH(OCH₃)₂) appears further downfield.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Quinoxaline Aromatic-C | 120 - 160 |

| Acetal-C | 100 - 110 |

| Methoxy-C | 50 - 60 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the quinoxaline ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This technique is valuable for determining the three-dimensional structure and conformation of the molecule. The application of these 2D NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. frontiersin.org For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula. mdpi.com

In the mass spectrum, the molecular ion peak (M⁺) corresponds to the intact molecule. The fragmentation of this compound under electron ionization (EI) typically involves the loss of the methoxy groups (-OCH₃) and the entire dimethoxymethyl side chain, leading to characteristic fragment ions. Analyzing these fragmentation pathways helps to confirm the presence of the dimethoxymethyl group and the quinoxaline core.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

C-H stretching vibrations : Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the dimethoxymethyl group appear just below 3000 cm⁻¹.

C=N and C=C stretching vibrations : The stretching of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system gives rise to absorptions in the 1500-1650 cm⁻¹ region. ekb.eg

C-O stretching vibrations : The strong C-O stretching of the acetal group is a prominent feature, typically appearing in the 1000-1200 cm⁻¹ range. ekb.eg

The presence of these characteristic bands in the IR spectrum provides strong evidence for the key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline ring system acts as a chromophore, absorbing UV light to promote electrons from lower to higher energy molecular orbitals. nih.gov

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or chloroform, typically shows multiple absorption bands. These bands are attributed to π→π* and n→π* electronic transitions within the aromatic system. nih.gov The positions (λ_max) and intensities (molar absorptivity, ε) of these absorption maxima are characteristic of the quinoxaline chromophore and can be influenced by the substituent at the 2-position. researchgate.net

Solid-State Structure Determination via X-ray Diffraction and Micro-Electron Diffraction (MicroED)

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For quinoxaline derivatives, this structural information provides insights into intermolecular interactions, packing motifs, and potential for polymorphism, which can influence their applications in materials science and medicinal chemistry. The primary techniques for determining solid-state structures are single-crystal X-ray diffraction (XRD) and, more recently, micro-electron diffraction (MicroED).

A crystallographic study of a related, more complex molecule, 10-(dimethoxymethyl)quinoxalino[2,3-c]cinnoline, provides valuable insight into the conformation of the dimethoxymethyl group attached to a quinoxaline-like system. crystallography.net The crystal structure was solved and refined to a high degree of precision.

| Parameter | Value |

|---|---|

| Chemical Formula | C17H14N4O2 |

| Crystal System | Orthorhombic |

| Space Group | P n a 21 |

| a (Å) | 28.7457 |

| b (Å) | 11.6165 |

| c (Å) | 4.2085 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1405.32 |

| Temperature (K) | 90 |

| Radiation Type | CuKα |

In cases where obtaining single crystals suitable for XRD is challenging, Micro-Electron Diffraction (MicroED) has emerged as a powerful alternative. This cryo-electron microscopy technique can determine high-resolution atomic structures from nanocrystals that are a billionth of the size required for traditional X-ray diffraction. nih.gov MicroED is particularly advantageous for small organic molecules and has been successfully applied to elucidate the solid-state packing of various complex organic compounds, including those containing quinoxaline units. The technique's ability to work with powders or microcrystalline samples makes it an ideal candidate for determining the solid-state structure of this compound should suitable single crystals prove difficult to grow.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. The quinoxaline ring system, being electron-deficient, can readily accept an electron to form a radical anion. The study of these radical intermediates is crucial for understanding reaction mechanisms, redox properties, and potential phototoxicity of quinoxaline derivatives.

While no EPR studies have been reported specifically for radical intermediates of this compound, the extensive body of research on other quinoxaline derivatives provides a clear indication of the expected behavior. The cathodic reduction of quinoxaline derivatives is a common method to generate their corresponding radical monoanions, which can be studied in situ using EPR spectroscopy. nih.gov Furthermore, photoinduced processes, often involving UVA irradiation, can lead to the generation of radical species through interaction with the solvent or molecular oxygen. nih.govresearchgate.netmdpi.com

EPR spin trapping is a powerful technique used to detect and identify transient radical species. nih.govrsc.org In this method, a "spin trap" molecule reacts with the short-lived radical to form a more stable nitroxide radical adduct, whose characteristic EPR spectrum can be easily measured and analyzed. For quinoxaline derivatives, spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) have been used to identify superoxide (B77818) radical anions (O₂⁻) and other carbon- or oxygen-centered radicals generated during photoexcitation. nih.govmdpi.com

The EPR spectra of quinoxaline-based radical anions are characterized by their g-values and hyperfine coupling constants (hfcc). The unpaired electron typically shows significant interaction with the nitrogen nuclei of the pyrazine (B50134) ring and with various protons on the aromatic framework. nih.govacs.org The specific hyperfine splittings provide a fingerprint of the radical species and reveal the distribution of the unpaired electron's spin density across the molecule.

| Radical Adduct | aN (mT) | aH (mT) | g-value |

|---|---|---|---|

| •DMPO-O₂⁻ | 1.28 | 1.03 (β-H), 0.13 (γ-H) | 2.0061 |

| •DMPO-OCH₃ | 1.32 | 0.76 (β-H), 0.21 (γ-H) | 2.0059 |

Computational and Theoretical Studies of 2 Dimethoxymethyl Quinoxaline

Density Functional Theory (DFT) Calculations

No published DFT calculation data specifically for 2-(Dimethoxymethyl)quinoxaline were found. This type of study would typically involve using computational methods to solve the quantum mechanical equations that describe the electronic structure of the molecule, providing insights into its geometry and properties.

Investigation of Molecular Orbital Energies (HOMO, LUMO)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Such an investigation would reveal information about the molecule's electron-donating and accepting capabilities, which is crucial for understanding its reactivity.

Analysis of Energy Gaps and Related Electronic Properties

Specific data for the HOMO-LUMO energy gap and related electronic properties of this compound are not available in published literature. This analysis would help in assessing the chemical stability and reactivity of the compound.

Determination of Quantum Chemical Descriptors (e.g., hardness, electronegativity, dipole moment)

No calculated quantum chemical descriptors such as chemical hardness, electronegativity, or dipole moment for this compound have been published. These descriptors are derived from electronic structure calculations and provide a quantitative measure of the molecule's reactivity and polarity.

Prediction of Spectroscopic Parameters (e.g., ¹³C NMR chemical shifts)

While general methods for predicting ¹³C NMR chemical shifts exist, a specific, published DFT-based prediction for this compound is not available. Such a prediction would involve calculating the magnetic shielding of each carbon atom to estimate its chemical shift, which could then be compared with experimental data for structural verification.

Study of Thermodynamic Properties and Reaction Energetics

There are no published studies on the thermodynamic properties (such as enthalpy of formation) or reaction energetics of this compound derived from DFT calculations. These studies would provide valuable information on the stability of the compound and the feasibility of its chemical transformations.

Molecular Modeling and Simulation Approaches

No specific molecular modeling or simulation studies for this compound were found. While molecular docking and other simulation techniques have been applied to various quinoxaline (B1680401) derivatives to study their biological activities, this has not been extended to the target compound in any published research.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is centered on the rotational freedom of the dimethoxymethyl group relative to the quinoxaline ring. The key dihedral angles are those around the C2-C(acetal) bond and the C(acetal)-O bonds. Density Functional Theory (DFT) calculations are a primary tool for exploring the potential energy surface and identifying stable conformers. For similar 2-substituted quinoxalines, computational studies have shown that the orientation of the substituent can significantly influence the molecule's electronic properties and steric profile.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in various environments, such as in different solvents or in the presence of other molecules. MD simulations on quinoxaline derivatives have been used to study their interactions with biological targets and their behavior at interfaces, such as on a metal surface in corrosion studies. These simulations track the atomic positions over time, providing a detailed picture of the molecule's flexibility, solvent interactions, and accessible conformational states. For this compound, MD simulations would likely reveal rapid rotation of the methoxy (B1213986) groups and a flexible orientation of the entire dimethoxymethyl substituent relative to the rigid quinoxaline core.

Table 1: Predicted Stable Conformers of this compound This table is a hypothetical representation based on general principles of conformational analysis, as specific experimental or computational data for this compound is not readily available.

| Conformer | Dihedral Angle (N1-C2-Cα-O1) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Gauche | ~60° | 0.0 (most stable) | Minimized steric hindrance between methoxy groups and the quinoxaline ring. |

| Anti | ~180° | Higher | Potential steric clash between a methoxy group and the H3 proton of the quinoxaline ring. |

Structure-Reactivity Correlations through Computational Methods

Structure-reactivity correlations for this compound can be investigated using computational methods to understand how its specific structure influences its chemical reactivity. DFT calculations are commonly employed to determine various molecular properties that correlate with reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

For quinoxaline derivatives, a lower HOMO-LUMO gap is generally associated with higher reactivity. The MEP map can predict sites susceptible to electrophilic or nucleophilic attack. In this compound, the nitrogen atoms of the pyrazine (B50134) ring are expected to be the most electron-rich regions (nucleophilic sites), while the carbon atoms of the quinoxaline ring, particularly those adjacent to the nitrogen atoms, will be more electron-deficient (electrophilic sites). The dimethoxymethyl group, being an electron-donating group through induction, would slightly increase the electron density on the quinoxaline ring system compared to an unsubstituted quinoxaline.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies on broader classes of quinoxalines have established correlations between computed molecular descriptors and experimental outcomes like biological activity or reaction rates. For instance, studies on other 2-substituted quinoxalines have shown a linear correlation between their reduction potentials and their electron affinity energies, which can be calculated computationally.

Table 2: Calculated Electronic Properties of Quinoxaline and a Hypothetical 2-Substituted Derivative This table presents typical values for the quinoxaline scaffold to illustrate the concepts, as specific data for this compound is not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoxaline (Reference) | -6.5 to -6.8 | -1.2 to -1.6 | ~5.0 |

| 2-(alkoxy)-quinoxaline (Hypothetical) | Slightly Higher than Quinoxaline | Slightly Higher than Quinoxaline | Slightly smaller than Quinoxaline |

Theoretical Mechanistic Insights into Chemical Transformations

Computational chemistry provides a powerful lens for examining the mechanisms of chemical reactions involving this compound. One of the most relevant transformations for this compound is the hydrolysis of the acetal (B89532) group to yield quinoxaline-2-carbaldehyde. DFT can be used to model the reaction pathway, including the structures of reactants, transition states, and products.

The acid-catalyzed hydrolysis mechanism would likely involve the protonation of one of the methoxy oxygen atoms, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water and deprotonation would yield the final aldehyde product. Computational studies can determine the activation energies for each step, identifying the rate-determining step of the reaction.

Furthermore, theoretical studies can explore other potential reactions, such as nucleophilic substitution at the quinoxaline ring. For instance, the reaction of 2-substituted quinoxalines with organolithium compounds has been studied computationally, revealing a mechanism involving nucleophilic attack on the electron-deficient ring system. Such studies provide a detailed understanding of the reaction energetics and the role of substituents in directing the reaction outcome.

Table 3: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis of this compound This table is a conceptual representation of a reaction mechanism study, as specific computational data for this reaction is not available.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Nature of Species |

|---|---|---|---|

| 1 | Protonation of Acetal Oxygen | Low | Intermediate |

| 2 | Loss of Methanol | Higher (Potentially Rate-Determining) | Transition State |

| 3 | Nucleophilic Attack by Water | Low | Transition State |

| 4 | Deprotonation | Low | Product Formation |

Applications of 2 Dimethoxymethyl Quinoxaline in Advanced Chemical Research

Role as a Key Intermediate in Organic Synthesis

The strategic importance of 2-(Dimethoxymethyl)quinoxaline lies in its ability to serve as a stable, yet readily unmasked, precursor to 2-quinoxalinecarboxaldehyde. This feature makes it an ideal starting material for a variety of synthetic transformations, enabling the construction of diverse quinoxaline-containing molecules with a wide range of functionalities and potential applications.

Precursor for Quinoxalinecarboxaldehydes

The primary and most fundamental application of this compound is its role as a precursor to 2-quinoxalinecarboxaldehyde. The dimethyl acetal (B89532) group provides a robust protecting group for the otherwise reactive aldehyde functionality, allowing for chemical modifications on other parts of the quinoxaline (B1680401) ring system without undesired side reactions.

The deprotection of the acetal to reveal the aldehyde is typically achieved under acidic conditions. For instance, treatment of substituted 2-(dimethoxymethyl)-quinoxaline-1,4-di-N-oxides with 6M hydrochloric acid at 60°C effectively yields the corresponding 2-quinoxalinecarboxaldehyde-1,4-di-N-oxides. frontiersin.org This straightforward and high-yielding conversion is a critical first step in many multi-step synthetic sequences.

An example of this is the synthesis of 2-(p-formylphenoxy)-3-methyl quinoxaline, where 2-chloro-3-methylquinoxaline (B189447) is reacted with p-hydroxybenzaldehyde. nih.gov While this example doesn't start with this compound, the resulting product contains an aldehyde group that can be further functionalized, illustrating the synthetic utility of quinoxaline aldehydes. nih.gov The aldehyde can then be reacted with various amines to form Schiff bases, demonstrating the versatility of the carboxaldehyde group in generating molecular diversity. nih.gov

Building Block for Complex Thiazolidinone-Containing Quinoxaline Derivatives

A significant application of the in-situ generated 2-quinoxalinecarboxaldehydes is in the synthesis of hybrid molecules containing both a quinoxaline and a thiazolidinone ring. Thiazolidinones are a class of heterocyclic compounds known for their broad spectrum of biological activities. jocpr.com

The synthesis of these complex derivatives typically involves a multi-step process. First, the this compound precursor is hydrolyzed to the corresponding aldehyde. frontiersin.org This aldehyde then undergoes a condensation reaction with a substituted amine to form a Schiff base (imine). The subsequent cyclization of this imine with thioglycolic acid or its esters furnishes the desired thiazolidinone-containing quinoxaline derivative. jocpr.com

In a notable study, a series of novel 2-(3'-substituted-4'(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxides were synthesized. frontiersin.orgnih.govresearchgate.net The synthesis commenced with the hydrolysis of substituted this compound-1,4-di-N-oxides to the corresponding aldehydes. These aldehydes were then reacted with various primary amines and thioglycolic acid in a one-pot reaction to afford the target thiazolidinone derivatives. frontiersin.orgnih.govresearchgate.net The yields of these reactions were reported to be in the range of 43-58%. frontiersin.org

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2a | Phenyl | 55 | 245–248 | frontiersin.org |

| 2b | p-Methylphenyl | 43 | 251–253 | frontiersin.org |

| 2c | p-Methoxyphenyl | 58 | 255–257 | frontiersin.org |

| 2d | p-Fluorophenyl | 51 | 240–242 | nih.gov |

| 2e | p-Chlorophenyl | 56 | 249–252 | nih.gov |

| 2f | Cyclopropyl | 48 | 249–252 | nih.gov |

Strategic Synthetic Precursor for Diverse Quinoxaline Scaffolds

The utility of this compound extends beyond the synthesis of thiazolidinones, serving as a strategic precursor for a wide array of other quinoxaline derivatives. The aldehyde functionality, once unmasked, can participate in a plethora of chemical transformations, including but not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, aldol (B89426) condensations, and various other carbon-carbon and carbon-heteroatom bond-forming reactions.

This versatility allows for the introduction of a vast range of substituents and functional groups at the 2-position of the quinoxaline ring, leading to the generation of large and diverse chemical libraries. mtieat.org These libraries are invaluable for drug discovery and materials science research, as they provide a platform for systematic structure-activity relationship (SAR) studies. mtieat.orgresearchgate.net The ability to easily modify the quinoxaline scaffold is crucial for optimizing the desired biological or physical properties of the final compounds. researchgate.netnih.gov

Catalytic Applications of Quinoxaline-Based Systems

The quinoxaline core is not only a component of biologically active molecules but also a privileged scaffold in the design of chiral ligands and organocatalysts for asymmetric catalysis. rsc.org Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov

Development of Chiral Organocatalysts and Ligands

The development of novel chiral ligands and organocatalysts is a central theme in modern organic chemistry. rsc.org Quinoxaline derivatives have been successfully employed in the construction of such catalytic systems. For instance, chiral 1,2-diamines containing a quinoxaline moiety have been used as ligands in transition metal-catalyzed asymmetric reactions. rsc.org

A notable example is the development of Quinoxalinap, a new family of axially chiral P,N-ligands. acs.org These ligands were synthesized in a gram-scale process involving a central-to-axial chirality transfer strategy. acs.org The key step in this synthesis is the controlled oxidation of a C-N single bond to create the chiral axis. acs.org These Quinoxalinap ligands have demonstrated high efficiency in asymmetric reactions, such as the copper-catalyzed conjugate addition of alkynes and the silver-catalyzed [3+2] annulation of glycinate (B8599266) imines, affording products with high enantiomeric excess (up to 94% and 90% ee, respectively). acs.org

Furthermore, chiral phosphoric acids derived from quinoxaline scaffolds have emerged as powerful organocatalysts for a variety of enantioselective transformations. researchgate.net These catalysts have been successfully applied in the asymmetric aza-Friedel-Crafts reaction of indoles with ketimines, providing access to chiral indeno[1,2-b]quinoxaline architectures with excellent yields and stereocontrol (up to 99% yield and 99% ee). researchgate.net

Utilization in Kinetic Resolution of Chiral Substrates

Kinetic resolution is a widely used method for the separation of enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org Quinoxaline-based chiral systems have proven to be effective in mediating such resolutions.

Chiral phosphoric acid catalysts, for instance, have been employed in the kinetic resolution of secondary alcohols via acylation. researchgate.net This method offers a valuable alternative to traditional base-catalyzed resolutions and tolerates a wide range of functional groups. Selectivity factors (s) of up to 215 have been achieved at ambient temperature. researchgate.net

In another application, the kinetic resolution of aziridine-containing quinoxalines has been accomplished through a parallel kinetic resolution strategy using a chiral phosphoric acid catalyst under transfer hydrogenation conditions. nih.gov This method allowed for the separation of diastereomers with high enantiomeric enrichment. nih.gov

Research in Advanced Materials Science

The quest for novel materials with tailored electronic and optical properties is a driving force in materials science. Quinoxaline derivatives, including those synthesized from this compound, have emerged as a promising class of organic semiconductors with applications in various electronic devices. nih.gov The inherent electron-deficient nature of the quinoxaline ring system makes these compounds particularly suitable for applications requiring efficient electron transport.

Design and Synthesis of Electron-Transporting Materials

Quinoxaline derivatives are increasingly recognized for their potential as electron-transporting materials (ETMs) in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govbeilstein-journals.org The structural diversity of quinoxalines allows for the fine-tuning of their molecular and electronic properties through chemical modification. nih.govbeilstein-journals.org This tunability is crucial for optimizing charge transport characteristics. nih.gov

The development of polymeric ETMs based on quinoxaline has also shown significant promise. For example, a polymer incorporating a difluoroquinoxaline unit, PTQ10, has demonstrated high power conversion efficiencies in polymer solar cells. beilstein-journals.org While not directly a derivative of this compound, this highlights the potential of the broader quinoxaline class in developing high-performance electron-transporting polymers.

| Compound/Polymer | Application | Key Finding | Reference |

|---|---|---|---|

| Qx7 | All-polymer solar cell (all-PSC) acceptor | Exhibited efficient exciton (B1674681) dissociation and good electron-transporting ability, leading to a power conversion efficiency (PCE) of 5.07%. nih.govd-nb.info | nih.govd-nb.info |

| Qx8 | All-PSC acceptor | Showed poor charge transport and severe charge recombination, resulting in a lower PCE of 1.62%, highlighting the importance of side-chain engineering. nih.govd-nb.info | nih.govd-nb.info |

| PTQ10 | Polymer solar cells | Achieved impressive power conversion efficiencies (PCEs) of over 12% with an IDT acceptor and over 16% with a Y6 acceptor. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

Investigation as Chromophores and Emitters in Organic Electronic Devices

The application of quinoxaline derivatives extends to their use as chromophores and emitters in organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org Their inherent electronic structure can be modified to tune their photophysical properties, making them suitable for electroluminescent materials. semanticscholar.orgnih.gov

Quinoxaline-based materials have been investigated as emitters, particularly in the context of thermally activated delayed fluorescence (TADF). rsc.org TADF materials are a promising class of emitters for next-generation OLEDs. rsc.org By designing molecules with a small energy gap between their singlet and triplet excited states, efficient harvesting of both singlet and triplet excitons for light emission becomes possible. rsc.org For instance, TADF compounds based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor, which contains a quinoxaline-like core, have achieved high external quantum efficiencies in OLEDs. rsc.org

Furthermore, quinoxaline derivatives have been incorporated into complex molecular structures to act as chromophores. semanticscholar.org These chromophores can absorb and emit light, and their properties can be finely tuned by altering the molecular structure. semanticscholar.org This makes them valuable components in the development of new materials for OLEDs and other optoelectronic applications. case.edu

| Emitter | Maximum Brightness (cd m⁻²) | Power Efficiency (lm W⁻¹) | External Quantum Efficiency (EQE) (%) | Reference |

|---|---|---|---|---|

| DMAC-TTPZ | 36,480 | 41.0 | 15.3 | rsc.org |

| PXZ-TTPZ | - | - | - | rsc.org |

| PTZ-TTPZ | - | - | - | rsc.org |

Development of Fluorescent Probes and Chemical Sensors

The sensitivity of the electronic structure of quinoxaline derivatives to their environment has led to their exploration as fluorescent probes and chemical sensors. chemrxiv.orgbyu.edu These molecules can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, in the presence of specific analytes or changes in environmental conditions like pH. rsc.org

For example, a quinoxaline derivative, N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine (HQphy), has been developed as a colorimetric sensor for strongly acidic pH. rsc.org The sensing mechanism relies on the protonation-deprotonation equilibrium of the quinoxaline moiety, which leads to a significant color change. rsc.org This demonstrates the potential for designing quinoxaline-based sensors for various applications.

Furthermore, the development of enzyme-triggered domino reactions that produce highly fluorescent quinoxalin-2(1H)-one-based heterocycles showcases a novel approach to creating fluorescent probes. chemrxiv.org This method has the potential for "OFF-ON" fluorescence responses, making it suitable for sensing and bioimaging applications. chemrxiv.org

Theoretical Studies in Surface Chemistry and Corrosion Inhibition Phenomena

Theoretical studies, particularly those employing quantum chemical calculations, play a crucial role in understanding the interactions between molecules and surfaces. In the context of quinoxaline derivatives, these studies have been instrumental in elucidating their potential as corrosion inhibitors. mdpi.com

The adsorption of organic molecules onto a metal surface is a key step in corrosion inhibition. nih.gov Theoretical methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into the adsorption mechanism and the factors influencing inhibition efficiency. nih.govimist.ma

Studies on various quinoxaline derivatives have shown that they can effectively inhibit the corrosion of metals like mild steel in acidic environments. nih.govimist.manajah.edu Theoretical calculations help to understand the relationship between the molecular structure of the inhibitor and its performance. nih.govimist.ma Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the dipole moment, are calculated to predict the inhibitor's ability to adsorb onto the metal surface and form a protective layer. najah.edu These theoretical investigations have confirmed that quinoxaline derivatives can act as mixed-type inhibitors, and their adsorption often follows the Langmuir isotherm. nih.govnajah.edu

| Inhibitor | Metal | Medium | Maximum Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|---|

| NSQN | Mild Steel | 1 M HCl | 96 | Gravimetric, Electrochemical, SEM, DFT, MD | nih.gov |

| CSQN | Mild Steel | 1 M HCl | 92 | Gravimetric, Electrochemical, SEM, DFT, MD | nih.gov |

| QN-CH3 | Mild Steel | 1.0 M HCl | 89.07 | Electrochemical, SEM, DFT, MD | imist.maimist.ma |

| QN-Cl | Mild Steel | 1.0 M HCl | 87.64 | Electrochemical, SEM, DFT, MD | imist.maimist.ma |

Conclusion and Future Research Directions

Summary of Current Research Advances and Key Discoveries

The study of 2-(Dimethoxymethyl)quinoxaline and its derivatives, particularly the quinoxaline-1,4-di-N-oxides, has revealed significant potential in medicinal chemistry. A key discovery is the role of these compounds as crucial intermediates in the synthesis of novel therapeutic agents. For instance, this compound-1,4-di-N-oxide serves as a precursor for synthesizing substituted 2-quinoxalinecarboxaldehyde-1,4-di-N-oxides, which are then used to create a variety of heterocyclic compounds with biological activity. nih.govfrontiersin.org

A significant area of advancement has been in the development of antimycobacterial and antifungal agents. nih.gov Research has demonstrated that novel thiazolidinone-containing quinoxaline-1,4-di-N-oxides, synthesized from this compound derivatives, exhibit potent activity against Mycobacterium tuberculosis and various fungal strains. nih.gov This highlights the importance of the quinoxaline (B1680401) scaffold in addressing infectious diseases. mdpi.comnih.gov

Furthermore, quinoxaline derivatives have been identified as promising candidates for anticancer therapies. nih.gov They have been investigated as inhibitors of key enzymes in cancer progression, such as topoisomerases and vascular endothelial growth factor receptor-2 (VEGFR-2). acs.orgnih.govnih.gov The structural versatility of the quinoxaline ring allows for the design of hybrids with other pharmacophores, like pyrazole (B372694) and triazole, leading to enhanced cytotoxic activity against cancer cell lines. nih.govnih.gov

In the realm of materials science, quinoxaline derivatives are emerging as attractive electron-transporting materials. beilstein-journals.orgnih.gov Their tunable electronic properties and structural diversity make them suitable for applications in organic electronics, including organic field-effect transistors (OFETs) and polymer solar cells. beilstein-journals.orgnih.gov

Identification of Remaining Knowledge Gaps and Emerging Research Avenues

Despite the progress, significant knowledge gaps remain. The precise structure-activity relationships (SAR) for many quinoxaline derivatives are not fully elucidated. While studies have initiated the exploration of SAR, a more comprehensive understanding is needed to rationally design more potent and selective compounds. researchgate.netnih.gov For example, further investigation into the impact of various substituents on the quinoxaline ring and at the C2 side chain is required to optimize biological activity. researchgate.net

An emerging research avenue is the exploration of quinoxaline derivatives as antiviral agents, particularly against respiratory pathogens like SARS-CoV-2. nih.gov Preliminary in silico studies have shown promise, but further in vitro and in vivo testing is necessary to validate these findings and develop effective antiviral therapies. nih.gov

The full potential of this compound and its derivatives in materials science is yet to be realized. While their electron-transporting properties are recognized, more research is needed to explore their application in other areas such as gas sensing and biosensing. beilstein-journals.org The development of quinoxaline-based polymers and their integration into advanced materials is a promising direction. beilstein-journals.orgnih.gov

Perspectives on Novel Synthetic Strategies and Reactivity Exploitation

Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for quinoxaline derivatives. mdpi.comnih.gov While traditional condensation reactions are widely used, newer methods like microwave-assisted synthesis and microdroplet reactions are showing promise in reducing reaction times and improving yields. mdpi.comnih.gov The exploration of green chemistry principles, such as the use of ionic liquids as reaction solvents, should be a priority. nih.gov

The reactivity of the quinoxaline scaffold offers numerous opportunities for structural diversification. rsc.org Novel methodologies for functionalizing the quinoxaline ring are needed to create a wider range of derivatives for biological screening and materials science applications. rsc.org The exploitation of reactions like nucleophilic aromatic substitution could lead to the synthesis of novel compounds with unique properties. chimicatechnoacta.ru

High-throughput screening methods, combined with microdroplet reaction technology, can accelerate the discovery of optimized synthesis conditions and novel bioactive quinoxaline derivatives. nih.gov This approach allows for the rapid screening of various reaction parameters, leading to more efficient drug discovery and materials development processes. nih.gov

Future Directions in Computational Design and Materials Science Integration

Computational design and molecular modeling will play an increasingly crucial role in the future of quinoxaline research. irb.hr Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can provide valuable insights into the structure-activity relationships of these compounds, guiding the design of more potent inhibitors. researchgate.net Molecular docking studies are essential for understanding the binding interactions of quinoxaline derivatives with their biological targets, such as VEGFR-2, and for designing new inhibitors. ekb.eg

The integration of quinoxaline derivatives into advanced materials is a key area for future development. Their application as n-type transistor materials, auxiliary acceptors, and π-bridges in organic electronics holds significant promise. beilstein-journals.orgnih.gov Future research should focus on the design and synthesis of novel quinoxaline-based polymers with tailored electronic and optical properties for use in devices like polymer solar cells and perovskite solar cells. beilstein-journals.orgnih.gov The development of quinoxaline-based sensors for environmental and biomedical applications also represents a promising frontier. beilstein-journals.org A multidisciplinary approach, combining synthetic chemistry, computational modeling, and materials science, will be essential to fully exploit the potential of this compound and its derivatives. irb.hr

Q & A

Q. What are the primary synthetic routes for 2-(dimethoxymethyl)quinoxaline and its derivatives?

The compound is typically synthesized via condensation reactions involving glyoxylic acid derivatives and o-phenylenediamine. For example, brominated intermediates (e.g., aryl bromomethyl ketones) are condensed with o-phenylenediamine under reflux conditions in ethanol, yielding quinoxaline derivatives with moderate to good yields (56–69%) . Alternative methods include microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity, as demonstrated in the preparation of structurally related quinoxaline-2-amine derivatives .

Q. How can structural characterization of this compound derivatives be performed?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry and isomerism. For instance, distinct proton signals in -NMR spectra can differentiate between 2- and 3-substituted quinoxalines . X-ray crystallography (e.g., CCDC 1983315) provides definitive proof of molecular geometry and intermolecular interactions, particularly for thiophene-substituted analogs .

Q. What are the key biological activities associated with quinoxaline derivatives?

Quinoxalines exhibit broad bioactivity, including:

- Anticancer properties : Hybrid derivatives bearing coumarin or phenyl moieties inhibit MCF-7 breast cancer cell proliferation via cell cycle arrest (G1 phase) and topoisomerase II inhibition .

- Antimicrobial effects : Derivatives like 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile show fungicidal activity against Colletotrichum species .

- Enzyme inhibition : Piperazinylquinoxalines act as PI3Kα inhibitors (IC = 24–40 nM) through molecular docking interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize quinoxaline derivatives for selective receptor binding?

SAR analysis involves systematic substitution at the quinoxaline core. For example:

- Adenosine receptor antagonism : Introducing 4-ethylthio or 4-methyl groups on benzimidazole-substituted quinoxalines enhances selectivity for human A/A receptors (K = 0.5–26 nM) .

- PI3Kα inhibition : Sulfonyl groups at the 3-position and piperazine substitutions improve potency and pharmacokinetic profiles . Computational tools like molecular dynamics simulations predict binding affinities and guide synthetic prioritization .

Q. What experimental strategies resolve contradictions in metabolic activation pathways across species?

Human hepatocytes metabolize 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) via cytochrome P450 1A2 (CYP1A2) to form detoxified carboxylic acid derivatives (e.g., IQx-8-COOH), whereas rat hepatocytes produce hydroxylated metabolites lacking this detox pathway . To reconcile interspecies differences:

- Use humanized liver models or CRISPR-edited cell lines.

- Validate metabolic stability using LC-MS/MS and -NMR .

Q. How can computational methods enhance quinoxaline derivative design?

- Molecular docking : Predict binding modes to targets like PI3Kα or adenosine receptors .

- Density functional theory (DFT) : Calculate frontier molecular orbitals to assess reactivity and protoporphyrinogen oxidase (PPO) inhibition mechanisms .

- Retrosynthetic AI : Tools like Pistachio or Reaxys databases propose one-step synthetic routes and evaluate feasibility scores .

Q. What methodologies address conflicting data in biological assay reproducibility?

- Standardized protocols : Use identical cell lines (e.g., MCF-7) and passage numbers.

- Orthogonal assays : Combine cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

- Negative controls : Include unmodified quinoxaline scaffolds to isolate substituent effects .

Q. How are metabolic detoxification pathways characterized for quinoxaline-based mutagens?

- Phase I/II metabolism profiling : Incubate compounds with human hepatocytes, then identify glucuronide/sulfate conjugates via high-resolution mass spectrometry (HRMS) .

- Genotoxicity testing : Use Salmonella NM2009 strains to detect umuC gene induction, distinguishing detoxified metabolites (e.g., IQx-8-COOH) from reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。